molecular formula C7H9N3O B173302 6-Methylpyridine-3-carbohydrazide CAS No. 197079-25-7

6-Methylpyridine-3-carbohydrazide

Cat. No. B173302
CAS RN: 197079-25-7
M. Wt: 151.17 g/mol
InChI Key: WXHPYVNOEDALAS-UHFFFAOYSA-N
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Description

6-Methylpyridine-3-carbohydrazide is a chemical compound with the molecular formula C7H9N3O . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The exact properties and applications of this specific compound are not widely documented in the literature .

Scientific Research Applications

Bioactive Ligands and Chemosensors

6-Methylpyridine-3-carbohydrazide derivatives are known to form Schiff bases, which act as flexible and multidentate ligands. These compounds have a wide range of bioactivities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer activities . They are also used in the development of chemosensors for the qualitative and quantitative detection of selective ions in environmental and biological media .

Pharmaceutical Applications

In the pharmaceutical industry, 6-Methylpyridine-3-carbohydrazide and its derivatives are utilized in drug design and development. They serve as precursors for various bioactive molecules and are involved in the synthesis of compounds with therapeutic potential . Their structural variability allows for the creation of diverse pharmacophores, which are central to the development of new medications .

Agrochemicals

The pyridine moiety, a component of 6-Methylpyridine-3-carbohydrazide, is integral to the structure of many agrochemicals. It modifies the properties of compounds and can act as a unique pharmacophore, influencing the mechanism of action of plant protection chemicals . Pyridine derivatives are significant in the synthesis of pesticides and play a role in crop protection .

Ion Recognition

Schiff bases derived from pyridine derivatives, such as those formed from 6-Methylpyridine-3-carbohydrazide, exhibit strong binding abilities towards various cations and anions. This property is exploited in ion recognition, where these compounds are used to detect specific ions in a range of environmental and biological samples .

Environmental Monitoring

Compounds based on 6-Methylpyridine-3-carbohydrazide can be employed in environmental monitoring. Their ability to form complexes with metal ions makes them suitable for detecting and quantifying pollutants and other environmental hazards .

Biological Media

In biological media, 6-Methylpyridine-3-carbohydrazide derivatives are explored for their antimicrobial effects against multidrug-resistant strains. They have shown potent activity against various pathogens, indicating their potential as novel antimicrobial agents .

Material Science

The Schiff bases formed from 6-Methylpyridine-3-carbohydrazide are used in material science for the synthesis of organic compounds, including polymers and stabilizers. They contribute to the development of new materials with specific properties and applications .

Catalysis

These compounds are also investigated for their catalytic applications. They can act as catalysts in the oxidation of organic compounds, showcasing their versatility beyond biological applications .

Future Directions

The future research directions for 6-Methylpyridine-3-carbohydrazide could involve further exploration of its synthesis, structural analysis, and potential applications. For instance, new pyridine-3-carbonitrile derivatives have shown promising anticancer activity, suggesting potential biomedical applications for pyridine derivatives .

properties

IUPAC Name

6-methylpyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHPYVNOEDALAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408843
Record name 6-methylpyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridine-3-carbohydrazide

CAS RN

197079-25-7
Record name 6-methylpyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key reaction involving 6-methylpyridine-3-carbohydrazide discussed in the research?

A1: The research paper focuses on utilizing 6-methylpyridine-3-carbohydrazide as a starting material for synthesizing novel hydrazones and thiazolidine-4-ones. It highlights a two-step reaction process:

  1. Condensation: 6-Methylpyridine-3-carbohydrazide reacts with various aromatic aldehydes. This reaction forms hydrazone derivatives. []
  2. Cyclocondensation: The synthesized hydrazones further react with thioglycolic acid, resulting in the formation of thiazolidine-4-one derivatives. []

Q2: How are the synthesized compounds characterized in the study?

A2: The research utilizes a combination of analytical and spectral techniques to confirm the structures of all synthesized compounds. While the specific methods are not detailed in the abstract, typical methods for such characterization include:

  • Elemental Analysis: To confirm the percentage composition of elements within the synthesized molecules. []

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